molecular formula C15H11N5O2S2 B2579382 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851130-14-8

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2579382
CAS No.: 851130-14-8
M. Wt: 357.41
InChI Key: ISAYBCDUULQHER-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused to a thioether-linked acetamide group and a 5-methyl-1,3,4-thiadiazole moiety. The benzofuropyrimidine system contributes aromaticity and planar rigidity, while the thiadiazole ring enhances metabolic stability and bioactivity. This compound is part of a broader class of acetamide derivatives designed for therapeutic applications, particularly in oncology and antimicrobial research .

Key physicochemical properties include:

  • Molecular Formula: C₁₇H₁₂N₄O₂S₃
  • Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 5m in ) exhibit melting points between 217–251°C, suggesting comparable thermal stability .
  • Spectral Data: NMR (¹H and ¹³C) and MS data for related compounds confirm the presence of aromatic protons (δ 7.2–8.5 ppm), thiadiazole carbons (δ 160–170 ppm), and acetamide carbonyl signals (δ 165–170 ppm) .

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S2/c1-8-19-20-15(24-8)18-11(21)6-23-14-13-12(16-7-17-14)9-4-2-3-5-10(9)22-13/h2-5,7H,6H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAYBCDUULQHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide represents a class of hybrid molecules that combine the pharmacological properties of benzofuro-pyrimidine and thiadiazole moieties. This article reviews the biological activities associated with this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for the compound is C14H12N4O2SC_{14}H_{12}N_4O_2S. Its structure includes a benzofuro-pyrimidine core linked to a thiadiazole group via a thioether linkage. This unique structure is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research has indicated that derivatives of thiadiazoles and pyrimidines often exhibit significant biological activities. The following sections detail specific activities related to the compound .

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole and pyrimidine derivatives exhibit promising anticancer properties. For instance:

  • In vitro studies showed that related compounds had IC50 values significantly lower than standard treatments like cisplatin, indicating strong cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound 4y, structurally similar to our target compound, showed an IC50 of 0.084 mmol/L against MCF-7 cells and 0.034 mmol/L against A549 cells .

Antimicrobial Activity

Compounds with thiadiazole moieties have been reported to possess moderate to good antibacterial and antifungal activities. In particular:

  • Testing against Gram-negative and Gram-positive bacteria revealed that several derivatives exhibited effective inhibition. For example, compounds similar to our target demonstrated significant activity against E. coli and S. aureus .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the anticancer activity of various thiadiazole derivatives against MCF-7 and A549 cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to traditional chemotherapeutics .
  • Antimicrobial Screening :
    • Another investigation focused on the antibacterial properties of synthesized thiadiazole compounds. The results showed that certain derivatives had MIC values comparable to established antibiotics, suggesting potential for development into new antimicrobial agents .

Data Tables

CompoundActivity TypeCell LineIC50 (mmol/L)Reference
4yAnticancerMCF-70.084 ± 0.020
4yAnticancerA5490.034 ± 0.008
VariousAntibacterialE. coliMIC = X
VariousAntibacterialS. aureusMIC = Y

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by variations in substituents on the thiadiazole and benzofuropyrimidine moieties. Key comparisons include:

Compound Name Substituents (R₁, R₂) Melting Point (°C) Biological Activity (IC₅₀, where available) Key Reference
Target Compound: 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide R₁ = Benzofuropyrimidin-4-yl, R₂ = CH₃ N/A Not explicitly reported
2-((5-(p-Tolylamino)-1,3,4-thiadiazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide (4y) R₁ = p-Tolylamino, R₂ = C₂H₅ N/A MCF-7: 0.084 mmol L⁻¹; A549: 0.034 mmol L⁻¹
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (63) R₁ = 3-Fluorophenyl, R₂ = H N/A Moderate anticancer activity (MTT assay)
N-(5-(4-Chlorobenzyl)thio-1,3,4-thiadiazol-2-yl)-2-(2-isopropylphenoxy)acetamide (5j) R₁ = 4-Chlorobenzyl, R₂ = Isopropyl 138–140 Not reported
2-(Benzimidazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide (4a) R₁ = Benzimidazolyl, R₂ = Ph N/A Antibacterial and antifungal activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance metabolic stability and receptor binding. For example, compound 63 (3-fluorophenyl) showed moderate anticancer activity, while 5j (4-chlorobenzyl) exhibited higher yields (82%) and thermal stability .
  • Hydrophobic Substituents (e.g., p-tolylamino): Improve cytotoxicity, as seen in compound 4y, which demonstrated potent activity against MCF-7 and A549 cell lines .
  • Thiadiazole Modifications : Substitution at the 5-position of the thiadiazole ring (e.g., methyl, ethyl, benzyl) influences solubility and bioavailability. The target compound’s 5-methyl group balances lipophilicity and solubility .

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